WAY-200070

Catalog No.
S547103
CAS No.
440122-66-7
M.F
C13H8BrNO3
M. Wt
306.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
WAY-200070

CAS Number

440122-66-7

Product Name

WAY-200070

IUPAC Name

7-bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol

Molecular Formula

C13H8BrNO3

Molecular Weight

306.11 g/mol

InChI

InChI=1S/C13H8BrNO3/c14-10-5-9(17)6-11-12(10)18-13(15-11)7-1-3-8(16)4-2-7/h1-6,16-17H

InChI Key

BAAILVWEAXFTSF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C(=CC(=C3)O)Br)O

Solubility

Soluble in DMSO

Synonyms

WAY200070; WAY 200070; WAY-200070

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C(=CC(=C3)O)Br)O

Isomeric SMILES

C1=CC(=O)C=CC1=C2NC3=C(O2)C(=CC(=C3)O)Br

Description

The exact mass of the compound 7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-OL is 304.9688 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Fluorescent Properties

    The benzoxazole core structure in 7-Br-HO-Benzoxazole is known to exhibit fluorescent properties []. This characteristic makes it a potential candidate for development as a fluorescent probe in biological assays or for applications in optoelectronics [].

  • Derivatives and Analogs

    Research efforts might focus on synthesizing derivatives and analogs of 7-Br-HO-Benzoxazole. By modifying the functional groups on the molecule, scientists could potentially tailor its properties for specific applications, such as enhancing fluorescence intensity or introducing new functionalities [].

  • Material Science Applications

    The rigid planar structure of 7-Br-HO-Benzoxazole suggests potential for investigations in material science. It could be studied for its suitability in the development of novel polymers or liquid crystals due to its ability to pack efficiently in a crystal lattice.

WAY-200070 is a selective agonist of the estrogen receptor beta, classified as an aryl diphenolic azole. It has garnered attention for its high affinity and selectivity towards estrogen receptor beta, with an inhibitory concentration value (IC50) significantly lower for this receptor compared to estrogen receptor alpha. Specifically, WAY-200070 exhibits an IC50 of approximately 2 nM for the estrogen receptor beta, while the IC50 for the estrogen receptor alpha is around 155 nM, indicating a selectivity factor of 68-fold favoring the beta variant .

WAY-200070 undergoes various chemical interactions primarily involving its binding to estrogen receptors. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions within the ligand-binding pocket of estrogen receptor beta. This interaction is crucial for its agonistic activity, leading to nuclear translocation of the receptor and subsequent activation of target genes such as c-fos .

The biological activity of WAY-200070 is notable for its effects on neurotransmitter systems. It has been shown to enhance serotonergic and dopaminergic neurotransmission in the central nervous system, contributing to antidepressant and anxiolytic effects. Specifically, administration of WAY-200070 increases dopamine levels in the striatum and activates c-fos expression, which is indicative of neuronal activation . Additionally, it has been linked to neuroprotective effects and cognitive enhancement in preclinical models .

WAY-200070's primary applications are in research settings focused on studying estrogen receptor signaling pathways. Its unique selectivity for estrogen receptor beta makes it a valuable tool for investigating conditions such as depression, anxiety disorders, and neurodegenerative diseases. Furthermore, it is being explored for its potential therapeutic roles in hormone-related conditions due to its ability to modulate estrogenic activity without significant interaction with estrogen receptor alpha .

Interaction studies involving WAY-200070 have demonstrated its capacity to selectively activate estrogen receptor beta without affecting estrogen receptor alpha significantly. This selectivity allows researchers to delineate the distinct physiological roles played by each receptor type. Studies have shown that WAY-200070 can induce nuclear translocation of estrogen receptors and activate downstream signaling pathways that are crucial for cellular responses to estrogens .

Several compounds share structural similarities with WAY-200070, particularly those designed as selective estrogen receptor modulators (SERMs). Below is a comparison highlighting its uniqueness:

Compound NameSelectivity (ERβ/ERα)Key Characteristics
DiarylpropionitrileHighAgonist for ERβ; used in neuroprotection studies
GTx-024ModerateSelective for ERβ; potential use in prostate cancer therapy
RaloxifeneModerateKnown SERM; primarily used for osteoporosis
TamoxifenLowMixed agonist/antagonist; used in breast cancer treatment

WAY-200070 stands out due to its high selectivity for estrogen receptor beta, making it particularly useful in research focused on this specific pathway without significant interference from estrogen receptor alpha activity.

Molecular Characteristics

Chemical Name and Formula

WAY-200070 is chemically designated as 7-bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol, with the molecular formula C₁₃H₈BrNO₃ (molecular weight: 306.11 g/mol). Its CAS registry number is 440122-66-7, and it is classified as an aryl diphenolic azole.

Physical Properties and Stability

  • Solubility: Highly soluble in organic solvents such as dimethyl sulfoxide (DMSO, ≥20 mg/mL), ethanol, and dimethylformamide (DMF, ~33 mg/mL). Aqueous solubility is limited (e.g., ~0.04 mg/mL in ethanol:PBS).
  • Stability: Stable under normal storage conditions (ambient or -20°C). No significant degradation is reported under standard laboratory handling.
  • Melting/Boiling Points: Not experimentally determined in publicly available datasets.

Structural Features of 7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol

The compound’s structure comprises:

  • Benzoxazole Core: A fused benzene and oxazole ring system.
  • Substituents:
    • 7-Bromo Group: Positioned on the benzoxazole ring, enhancing hydrophobic interactions.
    • 4-Hydroxyphenyl Group: Attached to the oxazole ring, providing hydrogen-bonding capacity.
    • 5-Hydroxyl Group: A phenolic hydroxyl group on the benzoxazole ring, critical for receptor binding.

The benzoxazole moiety is central to its selectivity for ERβ, leveraging the smaller ligand-binding pocket of ERβ compared to ERα.

Synthetic Development and Optimization

Original Synthesis Pathways

WAY-200070 was synthesized as part of a series of aryl diphenolic azoles designed to exploit structural differences between ERα and ERβ. Key steps included:

  • Benzoxazole Formation: Cyclization of a brominated benzene derivative with a hydroxylated phenyl group.
  • Functionalization: Introduction of the 5-hydroxyl and 7-bromo substituents to optimize receptor binding.

Structural Variants and Analogs

Early analogs included modifications to the benzoxazole core and substituents. Notable variants:

CompoundKey ModificationERβ Selectivity
ERB-041Bromine at position 7, diphenolic azole>200-fold
WAY-2000704-Hydroxyphenyl and 7-bromo groups68-fold

The 7-bromo substitution emerged as critical for selectivity, targeting the Ile373 residue in ERβ’s binding pocket.

Structure-Activity Relationship Analyses

Key Insights from SAR/QSAR Studies:

  • Benzoxazole Core: Essential for binding to the ligand-binding domain of ERβ.
  • Hydroxyphenyl Group: The 4-hydroxyphenyl moiety enhances hydrogen bonding with Glu305 and Arg346 in ERβ.
  • Bromine Substituent: The 7-bromo group optimizes hydrophobic interactions, compensating for the smaller pocket of ERβ compared to ERα.

Table 1: Binding Affinities of WAY-200070 and Analogs

TargetWAY-200070 IC₅₀ERB-041 IC₅₀Selectivity (ERβ/ERα)
ERβ2.3 nM1.5 nM68-fold
ERα155 nM>300 nM>200-fold

Nuclear Translocation of Estrogen Receptor Beta Receptors

The genomic signaling cascade initiated by WAY-200070 begins with the rapid nuclear translocation of estrogen receptor beta receptors from the cytosol to the nucleus. This process occurs with remarkable speed, with significant nuclear accumulation observed within 15 minutes of compound administration at doses of 30 mg/kg subcutaneously [4] [5]. The nuclear translocation represents a critical step in the classical genomic pathway of estrogen receptor signaling, as it positions the ligand-receptor complex for direct interaction with estrogen response elements in target gene promoters.

Studies using wild-type mice demonstrated that WAY-200070 administration causes dramatic redistribution of striatal estrogen receptor beta receptors from cytoplasmic locations to nuclear compartments [4] [6]. This translocation event is highly specific to estrogen receptor beta, as confirmed by the absence of nuclear accumulation in estrogen receptor beta knockout mice, while the effect persists in estrogen receptor alpha knockout animals [4] [7]. The rapid kinetics of this nuclear translocation suggest that WAY-200070 binding induces conformational changes in the receptor that facilitate its transport across the nuclear membrane.

The nuclear translocation process involves the formation of ligand-receptor complexes that undergo dimerization and subsequent interaction with nuclear import machinery. Once in the nucleus, these complexes can bind to estrogen response elements and recruit various transcriptional coregulators to modulate gene expression [8]. The sustained nature of this nuclear localization, maintained for several hours after initial administration, provides a temporal window for extensive transcriptional reprogramming.

Gene Expression Alterations

Following nuclear translocation, WAY-200070 induces significant alterations in gene expression patterns that reflect the activation of estrogen receptor beta-mediated transcriptional programs. The compound demonstrates potent transcriptional activation capabilities across a range of concentrations from 100 pmol/L to 100 nmol/L, with maximal effects observed at higher concentrations [9] [10].

The transcriptional effects of WAY-200070 encompass multiple classes of target genes involved in diverse cellular processes. In pancreatic islet cells, the compound enhances the expression of genes involved in glucose homeostasis and insulin secretion [11] [9]. In ovarian cancer cell lines, WAY-200070 treatment results in the regulation of specific gene sets including ND6, LCN1, and PTCH2, which may contribute to its observed antiproliferative effects [12]. These transcriptional changes occur through both direct binding of the estrogen receptor beta-WAY-200070 complex to estrogen response elements and indirect mechanisms involving cross-talk with other transcription factors.

The temporal dynamics of gene expression alterations show that initial transcriptional changes can be detected within 2-4 hours of WAY-200070 administration, with sustained effects persisting for up to 240 minutes [4] [13]. This prolonged transcriptional activity suggests that the compound establishes stable chromatin remodeling complexes that maintain altered gene expression profiles long after the initial receptor activation event.

C-fos Activation Patterns

One of the most well-characterized genomic responses to WAY-200070 treatment is the activation of the immediate early gene c-fos, which serves as a molecular marker of cellular activation and transcriptional reprogramming. C-fos activation follows a distinct temporal pattern, with significant increases in expression observed at 4 hours post-administration, but not at earlier time points such as 15 minutes [4] [5].

The c-fos activation pattern induced by WAY-200070 demonstrates regional specificity within the nervous system. In the striatum, robust c-fos induction occurs in wild-type mice treated with the compound, while this response is completely absent in estrogen receptor beta knockout animals, confirming the receptor-specific nature of this transcriptional effect [4]. Interestingly, in zebrafish larvae undergoing behavioral testing, WAY-200070 treatment produces marked increases in c-fos expression specifically in the habenula, suggesting that the compound can produce region-specific transcriptional activation patterns [14] [15].

The delayed kinetics of c-fos activation compared to nuclear translocation indicates that this gene represents a secondary response element rather than a direct immediate target of the estrogen receptor beta-WAY-200070 complex. This temporal dissociation suggests that c-fos activation may require intermediate signaling steps or the prior activation of other transcriptional regulators [4]. The c-fos protein product functions as a component of the AP-1 transcription factor complex, which can then regulate the expression of additional downstream target genes, thereby amplifying and diversifying the initial transcriptional signal.

Non-Genomic Signaling Cascades

p21-Activated Kinase Phosphorylation Mechanisms

WAY-200070 activates rapid non-genomic signaling pathways that operate independently of nuclear transcriptional mechanisms. One of the most significant of these pathways involves the phosphorylation and activation of p21-activated kinase, which occurs within 30 minutes of compound exposure [16] [17] [18]. This kinase activation represents a critical node in the signaling network that links estrogen receptor beta activation to cytoskeletal reorganization and cellular morphological changes.

The p21-activated kinase phosphorylation induced by WAY-200070 occurs at specific threonine residues within the activation loop of the kinase domain. In cortical neurons, the compound promotes phosphorylation at Thr402 in p21-activated kinase 2 and corresponding sites in related kinase isoforms [17] [19] [20]. This phosphorylation event is essential for kinase activation and enables the enzyme to phosphorylate downstream substrates involved in actin cytoskeleton regulation.

The mechanism of p21-activated kinase activation involves both autophosphorylation and trans-phosphorylation events that are triggered by upstream signaling cascades initiated at membrane-localized estrogen receptor beta [21]. The kinase activation follows an intermolecular mechanism where activated p21-activated kinase molecules phosphorylate additional kinase molecules, creating a positive feedback loop that amplifies the initial signal [21]. This phosphorylation cascade is particularly important for the regulation of dendritic spine formation and synaptic plasticity in neuronal cells.

Extracellular Signal-Regulated Kinase 1/2 Pathway Activation

The extracellular signal-regulated kinase 1/2 pathway represents another major non-genomic signaling cascade activated by WAY-200070. This pathway activation occurs within 30-60 minutes of compound exposure and involves the sequential phosphorylation and activation of kinases in the MAPK cascade [16] [17] [18]. The activation of this pathway is critical for mediating many of the cellular effects of WAY-200070, including changes in gene expression, cellular proliferation, and neuronal plasticity.

The extracellular signal-regulated kinase 1/2 activation mechanism involves the phosphorylation of threonine and tyrosine residues within the activation loop of these kinases by upstream MEK1/2 kinases [22] [23]. Once activated, these kinases can phosphorylate numerous substrate proteins both in the cytoplasm and nucleus, thereby integrating non-genomic and genomic signaling pathways [24]. The temporal dynamics of this activation show sustained phosphorylation that persists for several hours, providing a prolonged signaling window for downstream effector activation.

In cortical neurons, WAY-200070-induced extracellular signal-regulated kinase 1/2 activation is essential for the compound's effects on dendritic spine formation and synaptic protein clustering [17]. The activated kinases phosphorylate transcription factors such as Elk1 and CREB, which then translocate to the nucleus and modulate gene expression [25] [26]. This creates a critical link between rapid membrane-initiated signaling and longer-term transcriptional responses, demonstrating the integration of non-genomic and genomic mechanisms.

Interactions with Other Signaling Molecules

WAY-200070 engages with multiple signaling molecules beyond its primary target, estrogen receptor beta, creating a complex network of molecular interactions that amplify and diversify its biological effects. These interactions include direct binding to ion channels, modulation of calcium signaling pathways, and cross-talk with other nuclear receptor systems [10] [27].

One significant interaction involves the modulation of KATP channel activity in pancreatic beta cells, where WAY-200070 decreases channel activity at concentrations as low as 100 pmol/L [9] [10]. This channel modulation contributes to the compound's effects on insulin secretion by promoting membrane depolarization and calcium influx. The interaction appears to be mediated through estrogen receptor beta-dependent mechanisms, as it correlates with the compound's receptor binding affinity.

Calcium signaling represents another major target for WAY-200070 interactions. The compound promotes enhanced intracellular calcium entry through voltage-dependent calcium channels, occurring within seconds to minutes of exposure [9] [28]. This rapid calcium response suggests direct or near-direct interaction between estrogen receptor beta and calcium channel complexes at the membrane level. The calcium signaling changes are essential for many of the compound's effects, including insulin secretion enhancement and synaptic plasticity modulation.

The compound also demonstrates interactions with G-protein coupled receptor systems and various kinase cascades that extend beyond the primary p21-activated kinase and extracellular signal-regulated kinase pathways [28] [29]. These interactions create a broad signaling network that enables WAY-200070 to influence multiple cellular processes simultaneously, contributing to its diverse biological activities across different cell types and organ systems.

Neuronal Signal Transduction

Effects on Synaptic Protein Expression

WAY-200070 produces profound effects on synaptic protein expression that contribute to enhanced synaptic connectivity and neuronal communication. The compound increases the expression of multiple key synaptic proteins, including postsynaptic density protein 95, synaptophysin, and glutamate receptor subunits [30] [31]. These protein expression changes occur through both transcriptional and post-translational mechanisms that collectively strengthen synaptic transmission machinery.

Postsynaptic density protein 95 represents one of the most significant targets for WAY-200070 action in neuronal systems. Rather than increasing total protein levels, the compound promotes a redistribution of postsynaptic density protein 95 from cytosolic locations to membrane regions, particularly at newly formed dendritic spines [16] [17] [32]. This redistribution occurs within 30 minutes of compound exposure and involves the recruitment of existing protein pools to synaptic sites rather than de novo protein synthesis.

The synaptic protein clustering induced by WAY-200070 involves complex protein-protein interactions that stabilize newly formed synaptic connections [33] [34]. Postsynaptic density protein 95 serves as a scaffolding molecule that organizes glutamate receptors, ion channels, and signaling proteins at the postsynaptic membrane [35] [36]. The compound-induced clustering of this protein creates functional synaptic complexes that can support efficient neurotransmitter signaling and synaptic plasticity.

Additional synaptic proteins affected by WAY-200070 include presynaptic markers such as synaptophysin and bassoon, indicating that the compound influences both sides of the synaptic cleft [30] [32]. The coordinated regulation of both presynaptic and postsynaptic protein expression suggests that WAY-200070 activates trans-synaptic signaling mechanisms that ensure proper synaptic assembly and function.

Modulation of Cytoskeletal Dynamics

The cytoskeletal effects of WAY-200070 are mediated primarily through the p21-activated kinase and extracellular signal-regulated kinase signaling pathways that regulate actin filament organization and dynamics [17] [18] [37]. These cytoskeletal changes are essential for the compound's effects on dendritic spine formation, synaptic plasticity, and neuronal morphology.

Actin cytoskeleton reorganization induced by WAY-200070 involves the phosphorylation of multiple actin-regulatory proteins by activated p21-activated kinase [17] [20]. The kinase phosphorylates proteins involved in actin polymerization, filament branching, and membrane-cytoskeleton interactions, resulting in dynamic remodeling of the neuronal architecture [38]. This reorganization is particularly prominent at dendritic spines, where actin dynamics are critical for spine formation, maintenance, and activity-dependent plasticity.

The temporal dynamics of cytoskeletal changes show rapid initial effects within minutes of WAY-200070 exposure, followed by sustained reorganization that persists for hours [17] [37]. This biphasic response involves both immediate phosphorylation-dependent changes in existing cytoskeletal proteins and longer-term changes in protein expression that support sustained morphological alterations.

The cytoskeletal effects extend beyond simple structural changes to include functional consequences for neuronal excitability and synaptic transmission [39] [38]. Actin reorganization influences the positioning and clustering of ion channels, receptors, and signaling molecules at the membrane, thereby modulating the electrical and biochemical properties of neurons [40]. These changes contribute to enhanced neuronal responsiveness and improved synaptic efficacy.

Impact on Neuronal Excitability

WAY-200070 significantly enhances neuronal excitability through multiple mechanisms that alter both passive membrane properties and active conductances [32] [41] [40]. These excitability changes contribute to the compound's effects on neuronal network activity, synaptic plasticity, and behavioral responses.

The enhancement of neuronal excitability involves changes in membrane resistance and firing threshold that make neurons more responsive to synaptic inputs [40]. WAY-200070 treatment increases membrane resistance while simultaneously reducing the voltage threshold for action potential initiation, creating a synergistic effect that dramatically enhances neuronal responsiveness [40]. These changes occur through modulation of various ion channels, including potassium channels that regulate resting membrane potential and excitability.

The excitability enhancement shows dose-dependency and temporal persistence that correlates with the compound's receptor binding kinetics [41] [42]. At therapeutic concentrations, WAY-200070 produces sustained increases in firing rate responses to current injection that persist for extended periods after compound washout [40]. This sustained effect suggests that the compound induces lasting changes in membrane properties rather than transient channel modulation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

304.96876 g/mol

Monoisotopic Mass

304.96876 g/mol

Heavy Atom Count

18

Appearance

White to beige solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LK94JP5JT7

Wikipedia

WAY-200070

Dates

Last modified: 08-15-2023
1. Clipperton et al (2008) Differential effects of estrogen receptor alpha and beta specific agonists on social learning of food preferences in female mice. Neuropsychopharmacology 33 2362. PMID: 18004284.
2. Hughes et al (2008) WAY-200070, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent. Neuropharmacology 54 1136. PMID: 18423777.

Explore Compound Types